molecular formula C9H11BrClNO2 B6188796 methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride CAS No. 2648946-37-4

methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride

Cat. No.: B6188796
CAS No.: 2648946-37-4
M. Wt: 280.54 g/mol
InChI Key: SMTANYAYRWCAQV-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride is an organic compound with the molecular formula C9H11BrClNO2. It is a derivative of benzoic acid and contains both bromine and an aminomethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride typically involves the bromination of methyl 4-(aminomethyl)benzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The aminomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of methyl 4-(hydroxymethyl)-3-bromobenzoate.

    Oxidation: Formation of methyl 4-(carboxymethyl)-3-bromobenzoate.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)benzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Methyl 4-(aminomethyl)-3-chlorobenzoate: Contains chlorine instead of bromine, which can affect its reactivity and interaction with biological targets.

    Methyl 4-(aminomethyl)-3-fluorobenzoate: Contains fluorine, which can enhance its stability and bioavailability.

Uniqueness

Methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This makes it a valuable compound in both synthetic chemistry and biological research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride involves the reaction of 4-(aminomethyl)-3-bromobenzoic acid with methanol and hydrochloric acid to form the desired product.", "Starting Materials": [ "4-(aminomethyl)-3-bromobenzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-(aminomethyl)-3-bromobenzoic acid in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for several hours.", "Step 3: Filter the resulting precipitate and wash with cold methanol.", "Step 4: Dry the product under vacuum to obtain methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride." ] }

CAS No.

2648946-37-4

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

methyl 4-(aminomethyl)-3-bromobenzoate;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H

InChI Key

SMTANYAYRWCAQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Br.Cl

Purity

95

Origin of Product

United States

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